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Compound of Interest

Compound Name: Pinobanksin 5-methyl ether

Cat. No.: B1633869

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Pinobanksin
5-methyl ether, a naturally occurring flavonoid. It includes comprehensive tables of its mass
spectrometry data, detailed experimental protocols for spectroscopic analysis, and a
visualization of its role in key signaling pathways relevant to inflammation and cellular defense
mechanisms.

Spectroscopic Data

The structural elucidation of Pinobanksin 5-methyl ether is critically supported by mass
spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While detailed
NMR data is not readily available in the public domain, this guide compiles the available mass
spectral data for this compound.

Mass Spectrometry (MS) Data

Mass spectrometry analysis confirms the molecular formula of Pinobanksin 5-methyl ether as
C16H140s5, with a molecular weight of 286.28 g/mol .[1][2] Electrospray ionization (ESI) mass
spectrometry in negative ion mode is a common technique for its analysis. The deprotonated
molecule [M-H]~ is observed at an m/z of approximately 285.[3]

Table 1: Mass Spectrometry Data for Pinobanksin 5-methyl ether
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Parameter Value Reference
Molecular Formula C16H1405 [1112]
Molecular Weight 286.28 g/mol [1][2]
lonization Mode ESI- [3]

Parent lon [M-H]~ (m/z) ~285 [3]

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic
analysis of flavonoids like Pinobanksin 5-methyl ether. These protocols are based on
established methodologies for natural product analysis.

Sample Preparation for Spectroscopic Analysis

For accurate spectroscopic analysis, Pinobanksin 5-methyl ether should be of high purity.
Standard purification techniques for flavonoids include column chromatography over silica gel
or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC). The
purified compound is then dissolved in an appropriate deuterated solvent for NMR analysis
(e.g., DMSO-ds, Methanol-da4) or a suitable solvent for MS analysis (e.g., methanol,
acetonitrile).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of flavonoids is as follows:

o Sample Preparation: Dissolve 5-10 mg of purified Pinobanksin 5-methyl ether in 0.5-0.7
mL of a suitable deuterated solvent (e.g., DMSO-ds).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

e 1H NMR Acquisition: Acquire one-dimensional proton NMR spectra. Typical parameters
include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise
ratio, and a relaxation delay of 1-2 seconds.
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e 13C NMR Acquisition: Acquire one-dimensional carbon NMR spectra using a proton-
decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the
lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans
and a longer experimental time are necessary.

e 2D NMR Experiments: To aid in structural elucidation and complete assignment of proton
and carbon signals, various two-dimensional NMR experiments can be performed, including
COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation).

o Data Processing: Process the acquired data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the chemical
shifts to an internal standard (e.g., TMS at 0.00 ppm).

Liquid Chromatography-Mass Spectrometry (LC-MS)

A typical LC-MS protocol for the analysis of flavonoids is outlined below:

o Sample Preparation: Prepare a dilute solution of Pinobanksin 5-methyl ether in a solvent
compatible with the mobile phase (e.g., methanol or acetonitrile).

o Chromatography:
o Column: Use a C18 reversed-phase column.

o Mobile Phase: Employ a gradient elution using a binary solvent system, typically
consisting of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and
acetonitrile or methanol with 0.1% formic acid as solvent B.

o Gradient Program: A typical gradient might start with a low percentage of solvent B,
gradually increasing to a high percentage to elute compounds of increasing
hydrophobicity.

o Flow Rate: Maintain a constant flow rate, for example, 0.5-1.0 mL/min.

e Mass Spectrometry:
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o lonization Source: Use an electrospray ionization (ESI) source, which is well-suited for
polar molecules like flavonoids. Analysis can be performed in both positive and negative
ion modes to obtain comprehensive data.

o Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-
flight (TOF), or ion trap.

o Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 100-1000 amu).
For structural information, tandem mass spectrometry (MS/MS) experiments can be
performed by selecting the parent ion of interest and subjecting it to collision-induced
dissociation (CID).

o Data Analysis: Analyze the obtained data using the instrument's software to identify the
retention time, molecular ion, and fragmentation pattern of Pinobanksin 5-methyl ether.

Signaling Pathways

Pinobanksin 5-methyl ether has been shown to modulate key signaling pathways involved in
the cellular response to inflammation and oxidative stress, primarily through the Nrf2 and NF-
KB pathways.

Anti-inflammatory and Cytoprotective Mechanisms

Pinobanksin 5-methyl ether exhibits anti-inflammatory and cytoprotective effects by
influencing the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B
(NF-kB) signaling pathways.[4] Under conditions of oxidative stress, Pinobanksin 5-methyl
ether can promote the activation of Nrf2, a master regulator of the antioxidant response.[4]
Activated Nrf2 translocates to the nucleus and induces the expression of a battery of
antioxidant and detoxification genes. Concurrently, it can inhibit the pro-inflammatory NF-kB
pathway, which is responsible for the production of inflammatory cytokines.[4]
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Figure 1. Modulation of Nrf2 and NF-kB pathways by Pinobanksin 5-methyl ether.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of Pinobanksin 5-methyl ether begins with
the extraction and purification of the compound from its natural source, followed by structural
elucidation using NMR and MS techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pinobanksin-5-methyl-ether-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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